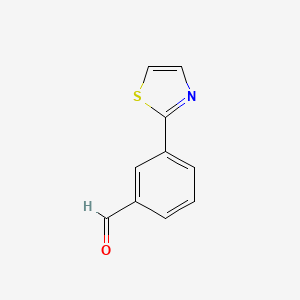

3-Thiazol-2-yl-benzaldehyde

CAS No.: 885465-97-4

Cat. No.: VC2262479

Molecular Formula: C10H7NOS

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885465-97-4 |

|---|---|

| Molecular Formula | C10H7NOS |

| Molecular Weight | 189.24 g/mol |

| IUPAC Name | 3-(1,3-thiazol-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H |

| Standard InChI Key | YJMGIEKCDQXKKZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=NC=CS2)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CS2)C=O |

Introduction

Chemical Identity and Nomenclature

3-Thiazol-2-yl-benzaldehyde, also known by its IUPAC name 3-(1,3-thiazol-2-yl)benzaldehyde, is an aromatic aldehyde containing a thiazole substituent at the meta position of the benzaldehyde ring. Several synonyms exist for this compound, including 3-1,3-thiazol-2-yl benzaldehyde, 3-thiazol-2-yl benzaldehyde, and benzaldehyde,3-2-thiazolyl . The compound is uniquely identified in chemical databases by its CAS number 885465-97-4 and PubChem CID 18525725 .

The molecular formula of this compound is C10H7NOS, indicating its composition of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This results in a molecular weight of approximately 189.23 g/mol .

Structural Characteristics

Molecular Structure

The molecular structure of 3-Thiazol-2-yl-benzaldehyde consists of a benzene ring with two key substituents: an aldehyde group (-CHO) and a thiazole ring. The thiazole moiety is attached to the benzene ring at the meta position relative to the aldehyde group. The thiazole ring itself contains one nitrogen and one sulfur atom arranged in a five-membered heterocyclic structure.

This structural arrangement can be represented by the following SMILES notation:

C1=CC(=CC(=C1)C=O)C2=NC=CS2

And by the InChI:

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H

Chemical Identifiers

The detailed chemical identifiers for 3-Thiazol-2-yl-benzaldehyde are presented in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 885465-97-4 |

| Molecular Formula | C10H7NOS |

| Molecular Weight | 189.232 g/mol |

| MDL Number | MFCD06797781 |

| InChI Key | YJMGIEKCDQXKKZ-UHFFFAOYSA-N |

| PubChem CID | 18525725 |

This comprehensive identification system allows for unambiguous recognition of the compound across various chemical databases and research platforms .

Physical and Chemical Properties

Spectroscopic Properties

Mass spectrometry and other spectroscopic techniques provide valuable data for identifying and characterizing 3-Thiazol-2-yl-benzaldehyde. Particularly noteworthy is the compound's predicted collision cross section (CCS) data, which describes the effective area presented by the molecule when it interacts with another particle.

Table: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 190.03212 | 138.5 |

| [M+Na]+ | 212.01406 | 152.5 |

| [M+NH4]+ | 207.05866 | 148.2 |

| [M+K]+ | 227.98800 | 144.7 |

| [M-H]- | 188.01756 | 142.5 |

| [M+Na-2H]- | 209.99951 | 147.1 |

| [M]+ | 189.02429 | 142.2 |

| [M]- | 189.02539 | 142.2 |

This collision cross section data provides essential information for analytical applications, particularly in ion mobility spectrometry and mass spectrometry-based analyses .

Related Compounds and Derivatives

Understanding 3-Thiazol-2-yl-benzaldehyde within the context of related compounds provides insights into its potential reactivity and applications. Benzothiazoles and benzoxazoles are important related heterocyclic systems that share structural similarities.

Research has shown that derivatives of benzothiazole exhibit remarkable biological activities and are important building blocks in the synthesis of new drugs, pesticides, and dyes . The benzothiazole scaffold possesses high chemical and photophysical stability compared to other heteroaromatic molecules and is sometimes used as an electron acceptor due to its strong electron-withdrawing capability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume